3H-2-Benzopyran-7-carboxylic acid, 4,6-dihydro-8-hydroxy-6-oxo-3-pentyl-, (R)-
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Overview
Description
3H-2-Benzopyran-7-carboxylic acid, 4,6-dihydro-8-hydroxy-6-oxo-3-pentyl-, ®- is a complex organic compound belonging to the benzopyran family This compound is characterized by its unique structure, which includes a benzopyran ring system with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-2-Benzopyran-7-carboxylic acid, 4,6-dihydro-8-hydroxy-6-oxo-3-pentyl-, ®- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of a suitable aldehyde with a phenol derivative, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3H-2-Benzopyran-7-carboxylic acid, 4,6-dihydro-8-hydroxy-6-oxo-3-pentyl-, ®- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
3H-2-Benzopyran-7-carboxylic acid, 4,6-dihydro-8-hydroxy-6-oxo-3-pentyl-, ®- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3H-2-Benzopyran-7-carboxylic acid, 4,6-dihydro-8-hydroxy-6-oxo-3-pentyl-, ®- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its antioxidant properties may protect cells from oxidative damage by scavenging free radicals.
Comparison with Similar Compounds
Similar Compounds
Citrinin: A mycotoxin with a similar benzopyran structure, known for its antimicrobial and toxic properties.
Isochromene derivatives: Compounds with a similar core structure, used in various chemical and biological applications.
Uniqueness
3H-2-Benzopyran-7-carboxylic acid, 4,6-dihydro-8-hydroxy-6-oxo-3-pentyl-, ®- is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties
Properties
CAS No. |
7681-94-9 |
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Molecular Formula |
C15H18O5 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
(3R)-8-hydroxy-6-oxo-3-pentyl-3,4-dihydroisochromene-7-carboxylic acid |
InChI |
InChI=1S/C15H18O5/c1-2-3-4-5-10-6-9-7-12(16)13(15(18)19)14(17)11(9)8-20-10/h7-8,10,17H,2-6H2,1H3,(H,18,19)/t10-/m1/s1 |
InChI Key |
KPYJKXACXGIDBE-SNVBAGLBSA-N |
Isomeric SMILES |
CCCCC[C@@H]1CC2=CC(=O)C(=C(C2=CO1)O)C(=O)O |
Canonical SMILES |
CCCCCC1CC2=CC(=O)C(=C(C2=CO1)O)C(=O)O |
Origin of Product |
United States |
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